molecular formula C6H8BrNS B1436656 1-(4-Bromothiophen-2-yl)-N-methylmethanamine CAS No. 814255-78-2

1-(4-Bromothiophen-2-yl)-N-methylmethanamine

Cat. No.: B1436656
CAS No.: 814255-78-2
M. Wt: 206.11 g/mol
InChI Key: NAVCVBRGBJGGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromothiophen-2-yl)-N-methylmethanamine is a brominated thiophene derivative featuring an N-methylmethanamine side chain. Its molecular formula is C₆H₈BrNS, with a molar mass of 218.10 g/mol. The compound’s structure combines a bromine-substituted thiophene ring—a heterocyclic aromatic system—with a secondary amine group, making it a versatile intermediate in medicinal chemistry and materials science. The bromine atom at the 4-position of the thiophene ring enhances electrophilic reactivity, facilitating cross-coupling reactions, while the N-methyl group modulates lipophilicity and bioavailability .

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 1-(4-fluorophenyl)-N-methylmethanamine are synthesized via displacement reactions using methylamine under basic conditions (e.g., K₂CO₃ in DMF) .

Characterization employs techniques such as NMR, FT-IR, and mass spectrometry (MS) to confirm structure and purity. Quantum mechanical calculations (e.g., DFT at the B3LYP level) have been used to evaluate stable conformers and electronic properties in related Schiff base derivatives .

Properties

IUPAC Name

1-(4-bromothiophen-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c1-8-3-6-2-5(7)4-9-6/h2,4,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVCVBRGBJGGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654706
Record name 1-(4-Bromothiophen-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

814255-78-2
Record name 1-(4-Bromothiophen-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes

The synthesis of 1-(4-Bromothiophen-2-yl)-N-methylmethanamine primarily involves condensation and reductive amination strategies starting from 4-bromothiophene-2-carbaldehyde or 1-(4-bromothiophen-2-yl)ethanone and methylamine derivatives.

Typical Synthetic Route:

Step Description
Starting Materials 4-Bromothiophene-2-carbaldehyde or 1-(4-bromothiophen-2-yl)ethanone; methylamine or N-methylmethanamine
Reaction Type Condensation of aldehyde/ketone with methylamine to form imine intermediate
Catalysts/Conditions Acid catalyst such as glacial acetic acid; solvent often methanol or ethanol; reflux conditions for 3–4 hours
Reductive Amination Reduction of imine intermediate using sodium borohydride or catalytic hydrogenation to yield target amine
Purification Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol

This method yields this compound with high purity and moderate to good yields. Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products such as over-alkylation or incomplete reduction.

Industrial Scale Considerations

Industrial synthesis employs similar chemistry but optimized for scale and efficiency:

  • Use of continuous flow reactors to enhance heat and mass transfer.
  • Automated reagent dosing to maintain stoichiometric balance.
  • In-line purification techniques to reduce solvent use and improve throughput.

These approaches improve yield, reproducibility, and safety in large-scale production.

Analysis of Reaction Conditions and Optimization

Parameter Effect on Synthesis Typical Values/Notes
Solvent Polar protic solvents (methanol, ethanol) favor condensation; solvent polarity affects imine formation and reduction Methanol preferred for solubility and reaction rate
Temperature Reflux (~65–80°C) promotes condensation; higher temperatures can increase side reactions 60–80°C typical reflux range
Catalyst Acid catalysts (glacial acetic acid) accelerate imine formation 0.1–1.0 equiv. relative to aldehyde
Reducing Agent Sodium borohydride is mild and selective; catalytic hydrogenation offers cleaner conversion NaBH4 in methanol or ethanol; catalytic H2 with Pd/C
Stoichiometry Slight excess of methylamine reduces side products 1.1–1.5 equivalents methylamine
Reaction Time 3–4 hours for condensation; 1–2 hours for reduction Adjusted based on TLC monitoring

Optimization studies show that controlling the molar ratio of methylamine and aldehyde, maintaining reflux conditions, and using mild reducing agents maximize yield and purity.

Characterization Techniques for Prepared Compound

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Structural confirmation of thiophene ring and amine substituent Aromatic protons δ 6.8–7.2 ppm; methylamine protons δ 2.3–2.5 ppm; bromine induces deshielding
Fourier Transform Infrared Spectroscopy (FT-IR) Identification of functional groups N-H stretch (~3300 cm⁻¹), C-Br stretch (~500 cm⁻¹)
Mass Spectrometry (MS) Molecular weight verification and purity Molecular ion peak at m/z ~218 (M+H)+
X-ray Crystallography Confirmation of stereochemistry and bond lengths (if single crystals obtained) Precise bond angles and lengths; bromine position confirmed

These techniques ensure the compound's identity, purity, and suitability for further applications.

Chemical Reactivity and Further Functionalization

The bromine substituent on the thiophene ring enables further chemical transformations:

Reaction Type Reagents/Conditions Products/Outcome
Nucleophilic Substitution Organolithium or Grignard reagents in anhydrous solvents Substituted thiophene derivatives
Suzuki-Miyaura Coupling Palladium catalyst, arylboronic acids, base (K2CO3) Biaryl compounds with diverse functionalities
Oxidation Potassium permanganate, chromium trioxide Sulfoxides or sulfones
Reduction Lithium aluminum hydride, sodium borohydride Corresponding amines or alcohols

These reactions expand the utility of this compound as a synthetic intermediate.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Condensation + Reductive Amination 4-Bromothiophene-2-carbaldehyde + methylamine Acid catalyst, reflux in methanol, NaBH4 reduction Straightforward, good yields Requires careful control of stoichiometry and reaction time
Nucleophilic Substitution 4-Bromothiophene derivatives + methylamine Organolithium/Grignard reagents, anhydrous solvents Enables substitution at bromine site Sensitive to moisture, requires inert atmosphere
Suzuki Coupling (for analogs) 4-Bromothiophene derivatives + arylboronic acids Pd catalyst, base (K2CO3), THF/water solvent Versatile for biaryl synthesis Requires expensive catalysts and strict conditions

Research Findings and Notes

  • The bromine atom at the 4-position is critical for electrophilic reactivity and facilitates cross-coupling reactions, enhancing the compound's versatility in synthesis.
  • Optimization of reaction parameters such as solvent choice, temperature, and reagent ratios significantly impacts yield and purity.
  • Characterization by NMR, MS, and IR is essential for confirming successful synthesis and product integrity.
  • Industrial methods leverage continuous flow and automation to improve scalability and reproducibility.
  • The compound's structure and reactivity make it a valuable intermediate for pharmaceutical and material science applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromothiophen-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various substituents .

Mechanism of Action

The mechanism of action of 1-(4-Bromothiophen-2-yl)-N-methylmethanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the structure of the final therapeutic compound derived from this intermediate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(4-bromothiophen-2-yl)-N-methylmethanamine with structurally analogous compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Key Properties
This compound C₆H₈BrNS 218.10 Bromothiophene, N-methylamine High electrophilicity (Br), moderate logP
1-(4-Fluorophenyl)-N-methylmethanamine C₈H₁₀FN 151.17 Fluorophenyl, N-methylamine Polar (F), used as biochemical reagent
1-(4-Chlorophenyl)-N-methylmethanamine C₈H₁₀ClN 167.63 Chlorophenyl, N-methylamine Lipophilic (Cl), antitubercular applications
PK9320 (carbazole derivative) C₂₀H₂₁N₃O 319.41 Carbazole, furan, N-methylamine p53 chaperone activity in cancer cells
2-(4-Bromothiophen-2-yl)-2-methoxyethan-1-amine C₇H₁₀BrNOS 244.13 Bromothiophene, methoxy, amine Increased solubility (OCH₃)

Key Observations:

  • Electrophilicity : The bromothiophene moiety in the target compound enhances reactivity compared to fluorophenyl or chlorophenyl analogs, enabling participation in Suzuki-Miyaura couplings .
  • Lipophilicity : The bromine atom increases molecular weight and logP relative to fluorine but reduces it compared to chlorine, affecting membrane permeability and biodistribution.
  • Biological Relevance : N-methylmethanamine derivatives are recurrent pharmacophores. For instance, chlorophenyl variants show antitubercular activity (MIC ~0.5 µg/mL against M. tuberculosis), while carbazole-based analogs (e.g., PK9320) restore p53 function in cancer cells .

Stability and Computational Insights

  • The bromothiophene ring’s electron-withdrawing nature may stabilize charge distribution in the amine group, as shown by DFT studies on Schiff base derivatives .
  • Methoxy-substituted analogs (e.g., 2-(4-bromothiophen-2-yl)-2-methoxyethan-1-amine) exhibit enhanced solubility, suggesting that functional group modifications could optimize the target compound’s pharmacokinetics .

Notes

Use PPE and adequate ventilation.

Research Gaps: Limited data exist on the target compound’s biological activity. Prioritize assays for antitubercular, anticancer, or enzyme inhibition.

Synthetic Optimization : Explore Pd-catalyzed cross-coupling to diversify the bromothiophene core, leveraging its reactivity for drug discovery .

Biological Activity

1-(4-Bromothiophen-2-yl)-N-methylmethanamine is an organic compound notable for its unique structure, comprising a bromine-substituted thiophene ring linked to a N-methylated amine. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀BrN
  • Molecular Weight : 206.10 g/mol
  • IUPAC Name : this compound

The compound's structure allows for various interactions with biological systems, making it a subject of interest in pharmacological studies.

Synthesis of this compound

The synthesis typically involves the condensation of equimolar amounts of 2-(piperazin-1-yl)ethanamine with 1-(4-bromothiophen-2-yl)ethanone in methanol under reflux conditions. The reaction is facilitated by catalysts such as glacial acetic acid. The general synthetic route can be summarized as follows:

  • Preparation of Reactants :
    • Combine 2-(piperazin-1-yl)ethanamine with 1-(4-bromothiophen-2-yl)ethanone.
    • Use methanol as the solvent.
  • Reaction Conditions :
    • Heat under reflux for approximately 4 hours.
  • Characterization :
    • Analyze the product using techniques such as MS, NMR, UV-visible spectroscopy, and FT-IR.

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly in medicinal chemistry. Its unique structure allows it to act as an intermediate in synthesizing biologically active compounds.

While specific mechanisms are still under investigation, preliminary studies suggest that the compound may interact with various biological targets due to its structural characteristics. This interaction could lead to therapeutic effects, although detailed pharmacological profiles are yet to be fully established.

Comparative Analysis with Similar Compounds

The following table summarizes compounds that share structural similarities with this compound and their unique features:

Compound NameStructural FeaturesUniqueness
1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-oneContains a pyrrolidine ringOffers different steric properties and potential biological interactions
1-(4-Bromothiophen-2-yl)methanamineLacks the N-methyl groupLess sterically hindered, which may affect reactivity and activity
1-(3-Bromothiophen-2-yl)-N-methylmethanamineBromine substitution at position 3Different electronic properties due to bromine's position

Study on Antimicrobial Activity

A study assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

Study on Anticancer Activity

In another study focused on cancer cell lines, the compound exhibited cytotoxic effects against specific types of cancer cells. The results indicated that it could induce apoptosis, highlighting its potential therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Bromothiophen-2-yl)-N-methylmethanamine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution of 4-bromothiophene-2-carbaldehyde with methylamine under reflux in ethanol, followed by reductive amination using sodium borohydride or catalytic hydrogenation. Optimizing reaction time, solvent polarity, and stoichiometry of methylamine is critical to minimizing byproducts like over-alkylation or incomplete reduction . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol improves yield and purity.

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the structure, with diagnostic signals for the thiophene ring (δ 6.8–7.2 ppm), methylamine group (δ 2.3–2.5 ppm), and bromine-induced deshielding .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 220.0–221.0) and fragmentation patterns.
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and bond lengths, with SHELXL refinement ensuring accuracy .

Q. How does the bromine substituent on the thiophene ring influence the compound’s physicochemical properties?

  • Methodology : The electron-withdrawing bromine atom increases the thiophene ring’s electrophilicity, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational tools like DFT calculate charge distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. Solubility in polar solvents (e.g., DMSO) is reduced compared to non-halogenated analogs, requiring empirical validation via HPLC or gravimetric analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

  • Methodology : Discrepancies often arise from impurities or solvent interactions. Validate solubility using standardized protocols (e.g., shake-flask method in PBS/DMSO) and characterize degradation products via LC-MS. Stability studies under varying pH, temperature, and light exposure (ICH guidelines) identify optimal storage conditions (−20°C, desiccated) .

Q. What strategies are effective for incorporating this compound into metal-catalyzed coupling reactions?

  • Methodology : The bromine atom enables palladium-catalyzed cross-coupling (e.g., with aryl boronic acids). Optimize catalyst loading (e.g., 5 mol% Pd(PPh3_3)4_4), base (K2_2CO3_3), and solvent (toluene/ethanol) to minimize side reactions. Monitor reaction progress via TLC and isolate products using flash chromatography .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinase enzymes), focusing on hydrogen bonding with the methylamine group and hydrophobic interactions with the thiophene ring.
  • QSAR Models : Train models on datasets of analogous compounds to predict ADMET properties and prioritize synthetic targets .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodology : Slow evaporation from ethanol/water mixtures (7:3 v/v) at 4°C promotes crystal growth. For stubborn cases, employ vapor diffusion or seeding techniques. Refinement with SHELXL accounts for disorder in the bromothiophene moiety, and Hirshfeld surface analysis quantifies intermolecular interactions .

Q. How do structural analogs with varying halogen positions (e.g., 3-bromo vs. 4-bromo) differ in reactivity or biological activity?

  • Methodology : Synthesize analogs (e.g., 1-(3-bromothiophen-2-yl)-N-methylmethanamine) and compare their electronic profiles via cyclic voltammetry. Assess biological activity in cell-based assays (e.g., IC50_{50} in cancer lines) to establish structure-activity relationships (SAR). Statistical analysis (ANOVA) identifies significant differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromothiophen-2-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromothiophen-2-yl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.